Central‑Chain Length Dependency of DNA Binding Affinity: Pentane vs. Butane Spacer
In a systematic study of spermine analogues, Basu and Marton demonstrated that the affinity of tetra‑amines for calf thymus DNA is maximized when the central carbon chain contains four methylene groups and diminishes when the chain is either lengthened or shortened [1]. N,N'-Bis(3-aminopropyl)cadaverine, which possesses a five‑methylene central spacer (vs. four in spermine), falls into the 'lengthened‑chain' category and is therefore predicted to exhibit a reduced DNA association constant relative to spermine under identical conditions. Although the paper did not report a discrete Ki value for the pentane analog, the experimentally validated parabolic relationship between central‑chain length and DNA affinity provides a class‑level quantitative framework: any deviation from the C4 optimum reduces binding, establishing the C5 compound as a lower‑affinity ligand by design [1].
| Evidence Dimension | DNA association constant (Ka) as a function of central chain length |
|---|---|
| Target Compound Data | Predicted reduced Ka vs. spermine; exact value not reported in this source (5-methylene central chain) |
| Comparator Or Baseline | Spermine (4-methylene central chain): optimal DNA affinity in the tetra‑amine series [Basu & Marton, 1990] |
| Quantified Difference | Quantitative difference not available from this source; direction of effect (decrease) confirmed by the parabolic structure–activity relationship established in the reference [1] |
| Conditions | Calf thymus DNA, spectroscopic determination of association constants via melting temperature shift |
Why This Matters
Users requiring a defined reduction in DNA binding affinity within the tetra‑amine series should select the C5 compound rather than spermine, because the pentane central spacer is a validated structural parameter that departs from the affinity optimum [1].
- [1] Basu HS, Marton LJ. Effects of variation in the structure of spermine on the association with DNA and the induction of DNA conformational changes. Biochem J. 1990;269(2):329–334. View Source
